molecular formula C10H18O B1666363 9-Decen-2-one CAS No. 35194-30-0

9-Decen-2-one

Cat. No. B1666363
CAS RN: 35194-30-0
M. Wt: 154.25 g/mol
InChI Key: DZECLZDTSQJBSU-UHFFFAOYSA-N
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Description

9-Decen-2-one is an aliphatic ketone . It has been identified as one of the volatile components present in normal cork samples and in cork samples infected with Armillaria mellea and by molds . It is also present in fresh pineapple fruits (Ananas comosus) .


Synthesis Analysis

The synthesis of 9-Decen-2-one has been reported in several studies. For instance, copolymerization of ethylene with 9-dencen-1-ol (9D1O) was conducted using Cp*Ti (O-2,6- Pr 2 C 6 H 3)Cl 2 and Me 2 Si (Me 4 Cp) (N t Bu)TiCl 2 as catalysts . The catalysts and the polymerization conditions strongly affected the activity, molecular weight of the polymer, and the incorporation of 9D1O .


Molecular Structure Analysis

The molecular formula of 9-Decen-2-one is C10H18O . The molecular weight is 154.2493 . The IUPAC Standard InChI is InChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h3H,1,4-9H2,2H3 .


Physical And Chemical Properties Analysis

9-Decen-2-one is a colorless clear liquid . It has a fruity, sweet, and pineapple-like note, which makes it widely used in the flavor and fragrance industries .

Scientific Research Applications

Synthesis and Characterization

  • 9-Decen-2-one is used in the synthesis of various compounds. For instance, it served as a starting material for the synthesis and characterization of geometric isomers of 9,11-hexadecadienal, which are significant in chemical analysis of pheromone glands (Santangelo et al., 2002).

Catalysis and Reaction Processes

  • It has been investigated in the context of selective homogeneous catalysis within heterogeneous reaction systems. Specifically, its hydrogenation and hydroformylation were examined using various catalysts, demonstrating the influence of phospholipid bilayers in reaction specificity (Quinn & Taylor, 1981).
  • 9-Decen-2-one is involved in metathetical reactions with rhenium(VII) alkylidene-alkylidyne complexes, showcasing its role in complex organic reactions (Toreki et al., 1993).

Organic Aerosol Modeling

  • In atmospheric chemistry, 9-Decen-2-one is part of the modeling of organic aerosols in urban environments, contributing to understanding the formation and behavior of aerosols in the atmosphere (Shrivastava et al., 2010).

Nitrification Inhibition

  • It has been identified as a biological nitrification inhibitor (BNI) in agricultural studies. Specifically, 1,9-decanediol, related to 9-Decen-2-one, has shown potential in mitigating nitrogen losses from agricultural soils (Lu et al., 2019).

DNA-Encoded Libraries

  • The compound has been included in the chemical space of DNA-encoded libraries (DECLs), contributing to drug development and discovery tools in pharmaceutical research (Franzini & Randolph, 2016).

Photochemical Studies

  • 9-Decen-2-one is also significant in photochemical studies, such as in the investigation of intramolecular photoreactions of cyclopentenones and styrenes fixed in a rigid molecule (Ogino et al., 1995).

Safety And Hazards

9-Decen-2-one should be handled with care to avoid contact with skin and eyes . It is recommended to avoid formation of dust and aerosols, and to ensure adequate ventilation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

dec-9-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h3H,1,4-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZECLZDTSQJBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188687
Record name 9-Decen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless clear liquid / Pear, apple, green and fatty notes
Record name 9-Decen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2232/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble, Very slightly soluble (in ethanol)
Record name 9-Decen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2232/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.834-0.854
Record name 9-Decen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2232/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

9-Decen-2-one

CAS RN

35194-30-0
Record name 9-Decen-2-one
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Record name 9-Decen-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Decen-2-one
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Record name 9-Decen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dec-9-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 9-DECEN-2-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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